3-(3-Phenoxybenzamido)benzofuran-2-carboxamide 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 477511-44-7
VCID: VC4734264
InChI: InChI=1S/C22H16N2O4/c23-21(25)20-19(17-11-4-5-12-18(17)28-20)24-22(26)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-13H,(H2,23,25)(H,24,26)
SMILES: C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Molecular Formula: C22H16N2O4
Molecular Weight: 372.38

3-(3-Phenoxybenzamido)benzofuran-2-carboxamide

CAS No.: 477511-44-7

Cat. No.: VC4734264

Molecular Formula: C22H16N2O4

Molecular Weight: 372.38

* For research use only. Not for human or veterinary use.

3-(3-Phenoxybenzamido)benzofuran-2-carboxamide - 477511-44-7

Specification

CAS No. 477511-44-7
Molecular Formula C22H16N2O4
Molecular Weight 372.38
IUPAC Name 3-[(3-phenoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H16N2O4/c23-21(25)20-19(17-11-4-5-12-18(17)28-20)24-22(26)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-13H,(H2,23,25)(H,24,26)
Standard InChI Key VZOIJPYYICYWCR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzofuran ring system (a fused benzene and furan heterocycle) substituted at the C3 position with a 3-phenoxybenzamido group and at the C2 position with a carboxamide moiety. The phenoxybenzamido substituent introduces a bulky aromatic group, influencing the compound’s electronic and steric properties. The IUPAC name, 3-[(3-phenoxybenzoyl)amino]-1-benzofuran-2-carboxamide, reflects this substitution pattern.

Key Structural Features:

  • Benzofuran Core: Provides rigidity and planar geometry, facilitating π-π interactions in biological targets.

  • Phenoxybenzamido Group: Enhances lipophilicity and potential membrane permeability.

  • Carboxamide Functionality: Offers hydrogen-bonding sites for target engagement .

Physicochemical Properties

While solubility data remain unreported, the compound’s logP (calculated) of ~3.2 suggests moderate lipophilicity, aligning with similar benzofuran derivatives . The presence of hydrogen bond donors (two NH groups) and acceptors (four oxygen atoms) impacts its pharmacokinetic profile.

Synthetic Methodologies

Advanced Modular Approaches

A breakthrough in synthesis was achieved through Pd-catalyzed C–H arylation and transamidation chemistry . This strategy enables efficient diversification of the benzofuran scaffold:

  • C–H Arylation: Using Pd(OAc)₂ and aryl iodides, aryl groups are introduced at the C3 position of the benzofuran core.

  • Transamidation: A one-pot, two-step procedure cleaves the directing group (8-aminoquinoline) and installs diverse amides, yielding target compounds in 65–92% yields .

Representative Reaction Conditions:

StepReagents/ConditionsYield (%)
C–H ArylationPd(OAc)₂, NaOAc, AgOAc, CPME, 110°C, 24 h70–85
Boc Activation(Boc)₂O, DMAP, MeCN, 60°C, 5 hQuant.
AminolysisAmine, toluene, 60°C, 0.5–6 h65–92

This modular approach facilitates rapid generation of analogs for structure-activity relationship (SAR) studies .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity.

  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight ([M+H]⁺ = 373.1293).

  • HPLC: Purity >95% achieved using C18 columns (ACN/water gradients) .

X-ray Crystallography

While no crystal structure of this compound is reported, analogs like 3-(phenoxymethyl)-1-benzofuran-2-carboxylic acid (CID 120004) reveal planar benzofuran systems with dihedral angles <10° between aromatic rings, suggesting similar conformational rigidity .

Applications and Future Directions

Drug Discovery

The compound’s scaffold is a promising candidate for:

  • Kinase/Phosphatase Inhibitors: Optimizing LYP selectivity over homologous phosphatases (e.g., PTP1B).

  • Immunotherapy Adjuvants: Enhancing checkpoint inhibitor efficacy via immune pathway modulation .

Synthetic Chemistry

Further diversification could explore:

  • Heteroaryl Substituents: Introducing pyridine or thiophene rings to modulate electronic properties.

  • Prodrug Strategies: Esterifying the carboxamide to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator